Product packaging for 8-Hydrazono-7,8-dihydro-1H-purine(Cat. No.:CAS No. 116799-06-5)

8-Hydrazono-7,8-dihydro-1H-purine

Cat. No.: B569719
CAS No.: 116799-06-5
M. Wt: 150.145
InChI Key: KCTCPBCCJJSXMH-UHFFFAOYSA-N
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Description

8-Hydrazono-7,8-dihydro-1H-purine is a chemical hybrid scaffold that incorporates a purine core, a fundamental building block of nucleic acids and ATP, with a hydrazone functional group. This combination is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The purine moiety is recognized for its ability to mimic adenine and compete with ATP for binding sites in the kinase domain of various receptor tyrosine kinases (RTKs) . Concurrently, the hydrazone linker is known to contribute to enhanced antiproliferative activity and improved target selectivity, making it a valuable feature in kinase inhibitor design . This compound is primarily investigated for its potential as a dual-targeting inhibitor of key oncogenic drivers, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . The dysregulation of these kinases is a primary factor in the development and progression of diverse malignancies, including non-small-cell lung cancer (NSCLC) and breast cancer. Researchers utilize this purine-hydrazone hybrid to explore mechanisms of action that include arresting the cell cycle during the G1 phase and triggering cellular apoptosis in cancer cell lines . Its structural features make it a versatile precursor for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize binding affinity and inhibitory potency against a range of biological targets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N6 B569719 8-Hydrazono-7,8-dihydro-1H-purine CAS No. 116799-06-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116799-06-5

Molecular Formula

C5H6N6

Molecular Weight

150.145

IUPAC Name

7H-purin-8-ylhydrazine

InChI

InChI=1S/C5H6N6/c6-11-5-9-3-1-7-2-8-4(3)10-5/h1-2H,6H2,(H2,7,8,9,10,11)

InChI Key

KCTCPBCCJJSXMH-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)N=C(N2)NN

Synonyms

8H-Purin-8-one, 1,7-dihydro-, hydrazone (9CI)

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 8 Hydrazono 7,8 Dihydro 1h Purine

Tautomerism and Isomerism of Purine (B94841) Hydrazones

Purine hydrazones, particularly those derived from the coupling of diazonium salts with purine rings, are subject to azo-hydrazone tautomerism. This phenomenon involves the migration of a proton between the nitrogen atoms of the azo group and the purine ring. avcr.czyoutube.com In the case of 8-substituted purines, the equilibrium between the azo tautomer (8-arylazo-purine) and the hydrazone tautomer (8-arylhydrazono-7,8-dihydro-purine) is a key consideration.

Extensive spectroscopic studies, including Nuclear Magnetic Resonance (NMR), have been employed to elucidate the predominant tautomeric form in various conditions. avcr.cz For 8-arylhydrazono-purine derivatives, spectral data consistently indicate that the hydrazone form is the more stable and predominant species in both solution and the solid state. nih.govnih.gov This stability is attributed to the formation of a more conjugated system involving the purine and the exocyclic hydrazone group. The intramolecular proton transfer is often rapid on the NMR timescale, leading to averaged signals, which necessitates the use of model compounds fixed in one tautomeric form for quantitative analysis. avcr.cz

Table 1: Azo-Hydrazone Tautomerism in 8-Substituted Purines

Tautomeric FormGeneral StructureKey Features
Azo Tautomer Contains an N=N double bond (azo group) exocyclic to the purine ring.
Hydrazone Tautomer Contains a C=N double bond as part of the hydrazone moiety (-NH-N=C-). The purine ring is in a dihydro form. nih.gov

Reaction Pathways and Transformation Mechanisms

The hydrazone functionality attached to the purine scaffold serves as a versatile handle for a variety of chemical transformations. These reactions primarily involve condensation to build the initial structure, followed by cyclization reactions that expand the heterocyclic framework.

The primary route to synthesizing 8-hydrazono-7,8-dihydro-1H-purine derivatives is through condensation reactions. A widely used method involves the electrophilic substitution at the C8 position of the purine ring.

One common pathway is the diazo coupling reaction, where an arenediazonium salt reacts with a suitable purine derivative, such as 2-(benzylsulfanyl)-1,7-dihydropurin-6-one. nih.gov This reaction proceeds selectively at the electron-rich C8 position, especially in purines like xanthine (B1682287) and its derivatives, to yield 8-arylhydrazono-purines in moderate to good yields. nih.gov Another example is the condensation of 8-hydrazinopurines (e.g., 8-hydrazinotheophylline) with carbonyl compounds like isatins, which proceeds via an intermediate hydrazone that can be isolated or used in situ for subsequent reactions.

Table 2: Examples of Condensation Reactions for Purine Hydrazone Synthesis

Purine PrecursorReagentConditionsProduct
2-(Benzylsulfanyl)-1,7-dihydropurin-6-oneArenediazonium saltsEthanol/Sodium hydroxide8-Arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones nih.gov
8-Hydrazinotheophylline5-Substituted isatins-Intermediate 8-hydrazono-theophylline derivative
Hydrazonoyl chloridesAzines-Fused heterocycles via cyclocondensation nih.gov

The hydrazone moiety in 8-hydrazono-purines is a key participant in intramolecular and intermolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. These reactions significantly expand the structural diversity of purine-based compounds.

For instance, intermediate hydrazones formed from the condensation of 8-hydrazinotheophylline can undergo cyclization to create complex, fused ring systems like indolotriazinopurines. Similarly, hydrazonoyl chlorides can react with various azine derivatives in cyclocondensation pathways to afford functionalized fused heterocycles. nih.govthieme-connect.de These cyclization reactions often involve the participation of both the hydrazone nitrogen atoms and active functional groups on the purine ring or the aryl substituent, leading to the construction of triazine, pyrazole (B372694), or other heterocyclic rings fused to the purine core. thieme-connect.dethieme.de

Table 3: Fused Heterocyclic Systems from Purine Hydrazone Cyclization

Starting MaterialReaction TypeResulting Fused System
Intermediate from 8-hydrazinotheophylline and isatinIntramolecular CyclizationIndolotriazinopurine
Hydrazonoyl chlorides and various azinesCyclocondensationFused triazoles, triazines nih.govthieme-connect.de
5-Aminopyrazole derivatives (analogue)Condensation/CyclizationPyrazolo[1,5-a]pyrimidine, Pyrazolo[3,4-b]pyridine thieme.de

The redox chemistry of the purine core, particularly at the C8 position, is of significant interest, especially in the context of oxidative damage to nucleic acids. While direct studies on this compound are limited, the behavior of the structurally similar 8-oxo-7,8-dihydropurines provides critical insights.

Oxidative damage to purines often leads to the formation of 8-oxo-7,8-dihydropurine derivatives. nih.gov Further one-electron oxidation of these species, such as 8-oxo-7,8-dihydroguanine (8-oxoG), generates radical cations. nih.gov These radicals can undergo complex transformation pathways. For example, the oxidation of 8-oxoG by agents like iodine can lead to different products depending on the pH. Under acidic conditions, the major product is dehydro-guanidinohydantoin, while under basic conditions, spirohydantoin diastereoisomers are formed. Theoretical studies on the 8-oxoG radical cation show that its transformation can lead to intermediates like protonated 2-amino-5-hydroxy-7,9-dihydropurine-6,8-dione, highlighting the complex degradation and transformation pathways that can be initiated by oxidation at the C8-position.

Table 4: Oxidation Products of 8-Oxo-7,8-dihydroguanine

Oxidizing AgentConditionsMajor Product(s)
Iodine / KIAcidicDehydro-guanidinohydantoin
Iodine / KIBasicSpirohydantoin diastereoisomers
One-electron oxidants (e.g., via γ-radiolysis)Neutral8-oxo-Guanine radical cation (8-oxo-G•+) nih.gov

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively documented in the reviewed literature. However, general principles from related systems can be applied.

The formation of hydrazones is known to be pH-dependent, with the reaction rate being influenced by electronic factors on both the carbonyl and hydrazine (B178648) components. nih.gov Studies on hydrazone formation at biological pH (7.4) have shown that electron-withdrawing groups on the aldehyde or ketone can accelerate the reaction, and the presence of neighboring acidic or basic groups can lead to significant rate enhancements through intramolecular catalysis. nih.gov Rate constants for some rapid hydrazone formations can reach up to 2-20 M⁻¹s⁻¹. nih.gov

Role of Catalysis in Purine Hydrazone Transformations

Catalysis plays a vital role in mediating the transformations of purine hydrazones and their precursors. Both acid and base catalysis are frequently employed to facilitate the key condensation and cyclization steps.

Base-catalyzed cyclization is a known method for synthesizing 8-aminoxanthines from acyclic precursors, demonstrating the utility of bases in promoting ring closure onto the purine scaffold. In the synthesis of related fused heterocyclic systems like pyrazolo[3,4-b]pyridines, reactions are often catalyzed by acids such as acetic acid. thieme.de Furthermore, Lewis acids and other metal-based catalysts (e.g., ZrCl₄, InCl₃, FeCl₃) have been shown to be effective in promoting multicomponent reactions that lead to fused pyrazole systems, suggesting their potential applicability in analogous purine hydrazone chemistry. thieme.de The catalyst can activate the carbonyl group in condensation reactions or facilitate the intramolecular nucleophilic attack required for cyclization, thereby improving reaction rates and yields.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 8 Hydrazono 7,8 Dihydro 1h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 8-Hydrazono-7,8-dihydro-1H-purine, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is typically the first step in the structural analysis of an organic molecule. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the various protons in the molecule. The protons attached to the purine (B94841) core, specifically at the C2 and C6 positions, would appear as singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the purine ring system.

The protons of the hydrazono group (-N=NH₂) and the N-H protons of the purine ring are expected to be observable, although their chemical shifts can be highly variable and dependent on the solvent, concentration, and temperature. These signals often appear as broad singlets and can undergo exchange with deuterium when a deuterated solvent like D₂O is used, leading to their disappearance from the spectrum, a key diagnostic feature. For instance, in a related compound, 9-(4-bromophenyl)-6-hydrazinyl-9H-purin-2-amine, the N-H proton of the hydrazinyl group appears as a broad singlet at δ 12.30 ppm, while the -NH₂ protons are observed at δ 7.15 ppm jchps.com. The protons of the purine ring in this analog appear as two singlets at δ 8.40-8.43 ppm jchps.com.

The integration of the proton signals provides a ratio of the number of protons of each type, further aiding in the structural confirmation.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
H-28.0 - 9.0SingletChemical shift influenced by the purine ring system.
H-68.0 - 9.0SingletChemical shift influenced by the purine ring system.
N-H (ring)Variable (often broad)SingletPosition can vary and signal may broaden due to exchange.
=N-NH₂Variable (often broad)SingletPosition can vary and signal may broaden due to exchange.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)Notes
C-2150 - 155Influenced by adjacent nitrogen atoms.
C-4150 - 160Typically downfield due to two adjacent nitrogen atoms.
C-5120 - 135Generally the most upfield of the purine carbons.
C-6140 - 150Influenced by adjacent nitrogen atoms.
C-8140 - 150Chemical shift significantly affected by the hydrazono substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be used to confirm the absence of coupling between the H-2 and H-6 protons, as they are separated by several bonds. It would also be useful in identifying any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.org HSQC is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 8.0-9.0 ppm corresponding to H-2 would show a correlation to the C-2 carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. rsc.org HMBC is vital for piecing together the molecular framework. For example, the H-2 proton would show a correlation to the C-4 and C-6 carbons, and the H-6 proton would show correlations to the C-2 and C-5 carbons. The protons of the hydrazono group would be expected to show correlations to the C-8 carbon, providing definitive evidence for the position of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this relatively rigid molecule, NOESY could be used to confirm through-space interactions between the hydrazono group protons and nearby protons on the purine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₅H₆N₆), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This comparison can confirm the molecular formula with a high degree of confidence. For instance, in the analysis of purine derivatives, HRMS has been used to confirm the elemental composition of synthesized compounds.

Table 3: Theoretical Exact Mass for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (m/z) [M+H]⁺
C₅H₆N₆¹²C, ¹H, ¹⁴N151.0727

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. ruc.dk This technique is invaluable for confirming the structure of a molecule by examining its characteristic fragmentation pathways.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. The fragmentation of the purine ring often involves the cleavage of the imidazole (B134444) and pyrimidine (B1678525) rings. Common losses include the elimination of small neutral molecules such as HCN, NH₃, and N₂.

The hydrazono substituent is also expected to influence the fragmentation pattern. A characteristic fragmentation could involve the loss of the terminal NH₂ group as ammonia (NH₃) or the cleavage of the N-N bond. The fragmentation of aliphatic amines often involves cleavage at the α-C-C bond. chromatographyonline.com While the hydrazono group is different, analogous cleavage patterns might be observed. Analysis of the resulting product ions and their m/z values would provide strong evidence for the presence and location of the hydrazono group at the C8 position. For example, in a related 6-hydrazinyl purine derivative, the mass spectrum showed the [M+1] peak, confirming the molecular weight. jchps.com

By combining the information from these advanced spectroscopic and analytical techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further investigation into its chemical and biological properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are indispensable tools for the analysis of purine derivatives, offering high sensitivity and selectivity for their identification and quantification in complex biological matrices. mdpi.comnih.govnih.gov The application of LC-MS/MS for the structural elucidation of this compound would involve an initial chromatographic separation followed by mass analysis for definitive identification.

The liquid chromatography step, typically utilizing a reversed-phase column like a C18, separates the compound from other matrix components based on its polarity. mdpi.com The retention time of the analyte is a characteristic parameter under specific chromatographic conditions. nih.gov

Following separation, mass spectrometry provides mass-to-charge (m/z) ratio information. In MS/MS, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected and subjected to collision-induced dissociation (CID). This process generates a unique fragmentation pattern that serves as a structural fingerprint of the molecule. nih.gov The fragmentation of purine derivatives is well-documented and typically involves characteristic losses and cleavages of the heterocyclic ring system and its substituents. nih.govresearchgate.netmdpi.com

For this compound, the fragmentation pathways would be expected to involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms in the purine ring is a common fragmentation route. nih.govlibretexts.org

Loss of small molecules: Neutral losses, such as the elimination of the hydrazone moiety (N₂H₂) or ammonia (NH₃), can occur.

Ring cleavage: Fragmentation of the purine bicyclic system, leading to characteristic product ions that can help confirm the core structure.

This analytical approach allows for the highly specific and sensitive detection of purine derivatives, making it a gold standard for identifying compounds like 8-oxo-7,8-dihydro-2'-deoxyguanosine in biological samples. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods used to identify the functional groups within a molecule by probing its vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range, allowing for the identification of the structural components of this compound. The expected vibrational bands for this compound are based on established data for purines and related heterocyclic structures. nepjol.infoacs.orgsemanticscholar.org

The FT-IR spectrum would provide clear signatures for the key functional groups present in the molecule. The N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. nepjol.info The purine ring itself gives rise to a series of complex bands in the fingerprint region (below 1600 cm⁻¹), which are characteristic of the heterocyclic structure.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine/Imidazole)Stretching3500 - 3300
C-H (Aromatic)Stretching3100 - 3000
C=N (Hydrazone/Imidazole)Stretching1690 - 1640
N-H (Amine)Bending (Scissoring)1650 - 1580
C=C (Aromatic Ring)Stretching1600 - 1450
C-N (Ring)Stretching1350 - 1250
N-N (Hydrazone)Stretching1170 - 1130

Data compiled from characteristic frequency ranges for purine and related functional groups. nepjol.inforesearchgate.netinstanano.com

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar and symmetric bonds, providing valuable information about the purine ring system. acs.orgnih.gov The Raman spectra of purine derivatives are characterized by strong peaks corresponding to the breathing modes of the purine rings, typically found in the 500–850 cm⁻¹ range. acs.orgkoreascience.kr

Due to different selection rules, Raman and FT-IR spectra can show variations in the relative signal strengths of many molecular vibrations. acs.org Analysis of both provides a more comprehensive vibrational characterization.

Table 2: Expected Raman Shifts for this compound

Functional Group/Structural FeatureVibrational ModeExpected Raman Shift (cm⁻¹)
N-H (Amine)Bending~1570
Purine RingIn-plane stretching1500 - 1300
C-NStretching1300 - 1200
Purine RingBreathing mode850 - 700
Purine RingDeformation650 - 500

Data compiled by analogy with Raman spectra of guanine (B1146940) and other purine derivatives. acs.orgacs.orgkoreascience.krresearchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of UV or visible light. Substituted purines are known to exhibit characteristic π-π* and n-π* electronic transitions, which generally result in strong absorption bands in the UV region, typically between 220 and 300 nm. researchgate.netacs.org

The specific absorption maxima (λmax) for this compound would be determined by its chromophoric purine core and the influence of the hydrazono auxochrome. The extended conjugation provided by the C=N-NH₂ group at the 8-position is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent purine structure. The absorption spectrum is also sensitive to solvent polarity and pH.

Table 3: Expected Electronic Transitions for this compound

Electronic TransitionChromophoreExpected λmax Region (nm)
π → πPurine Ring System240 - 280
n → πC=N, N=N, N-H groups280 - 320

Data based on general absorption regions for substituted purine derivatives. researchgate.netacs.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. While many natural purines exhibit very low fluorescence quantum yields, certain purine derivatives and analogs can be highly fluorescent. researchgate.net The introduction of substituents that extend the π-conjugated system can enhance fluorescence properties.

An investigation into the fluorescence of this compound would involve determining its excitation and emission spectra. Key parameters to be characterized would include:

Excitation and Emission Maxima (λex and λem): The wavelengths of maximum absorption and emission.

Stokes Shift: The difference in wavelength between the excitation and emission maxima, which is an important characteristic of a fluorophore.

Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample of the compound of interest. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, researchers can deduce the three-dimensional arrangement of atoms within the crystal.

For a novel compound such as this compound, single-crystal X-ray diffraction would be the definitive method to elucidate its solid-state structure. This analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding the compound's physical properties and its potential interactions with biological targets.

Hypothetical Data Table for XRD Analysis of this compound:

Crystal ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1054.3
Z4
Density (calculated) (g/cm³)1.543
R-factor0.045

Note: The data in this table is purely hypothetical and serves as an illustration of the type of information that would be obtained from an actual XRD analysis.

Thermal Analysis Techniques (e.g., Thermogravimetry (TG), Differential Thermal Analysis (DTA)) for Decomposition Studies

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetry (TG) measures the change in mass of a sample as it is heated, while Differential Thermal Analysis (DTA) measures the difference in temperature between a sample and a reference material as they are heated.

When applied to this compound, TG analysis would provide information about its thermal stability and decomposition pathway. The resulting thermogram would show the temperatures at which mass loss occurs, indicating processes such as the loss of solvent molecules or the decomposition of the compound itself. The percentage of mass loss at each step can be used to infer the nature of the departing fragments.

DTA, on the other hand, would detect exothermic and endothermic events. For instance, an endothermic peak could indicate melting, while an exothermic peak could correspond to crystallization or decomposition. By combining TG and DTA data, a comprehensive thermal profile of the compound can be constructed.

Hypothetical Data Table for Thermal Analysis of this compound:

TechniqueTemperature Range (°C)ObservationMass Loss (%)
TG150-200Initial mass loss10.2 (corresponds to one water molecule)
TG250-350Major decomposition45.5
DTA185Endothermic peak-
DTA280Exothermic peak-

Note: The data in this table is purely hypothetical and serves as an illustration of the type of information that would be obtained from an actual thermal analysis.

Mechanistic Insights into Biological Interactions of 8 Hydrazono 7,8 Dihydro 1h Purine in Vitro Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules and their biological targets at an atomic level. While specific docking studies on 8-hydrazono-7,8-dihydro-1H-purine are not extensively documented in the reviewed literature, research on the closely related and structurally analogous compound, 7,8-dihydro-8-oxoguanine (8-oxoG), provides significant mechanistic insights.

MD simulations have been employed to understand the structural and dynamic effects of 8-oxoG lesions on DNA. epfl.chnih.gov These in silico studies reveal that the presence of an oxidized purine (B94841) at the C8 position induces notable conformational changes in the DNA duplex. A 30-nanosecond MD simulation indicated that 8-oxoG causes a localized increase in the twisting and bending rigidity of the DNA, along with a compression of the minor groove near the lesion. epfl.ch Another nanosecond-scale simulation showed that while the DNA containing 8-oxoG remained structurally stable, largely due to the formation of new hydrogen bonds, it exhibited distinct structural parameters. nih.gov Specifically, the conformation around the 8-oxoG residue deviated from the standard B-DNA form, adopting a B(II) conformation with a high anti-orientation and a very low helical twist angle at the preceding base pair step. nih.gov

These simulations also highlight changes in the local environment. MD studies of an 8-oxoG-containing DNA fragment revealed significant alterations in the hydration patterns and ion binding around the lesion site compared to the native DNA. nih.gov Such changes in the microenvironment may be crucial for the recognition of the damaged site by DNA repair enzymes. nih.gov Further analysis using principal component analysis suggested that the formation of hydrogen bonds involving the 8-oxoG lesion acts as a trigger for conformational transitions in the DNA. nih.gov

Docking studies on other purine derivatives, such as xanthine-based compounds, have been used to explore their interaction with specific enzymes. For instance, docking was used to understand the binding modes of newly synthesized xanthine (B1682287) derivatives as potential inhibitors of Phosphodiesterase 9A (PDE9A). researchgate.net These computational approaches are vital for predicting binding affinities and guiding the rational design of more potent and selective inhibitors.

Summary of Molecular Dynamics (MD) Simulation Findings for 8-oxoG-containing DNA

Parameter StudiedKey FindingsReference
DNA ConformationLocalized increase in twisting and bending rigidity; minor groove compression near the lesion. epfl.ch
Structural StabilityRemained stable due to new hydrogen bonds, but with unique conformations (B(II), high anti-orientation) and low helical twist. nih.gov
Hydration & Ion BindingNoticeably modified hydration and ion binding patterns in the vicinity of the lesion site. nih.gov
Conformational TransitionsHydrogen bond formation around the 8-oxoG lesion can trigger conformational changes in the DNA duplex. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by making targeted chemical modifications. For purine derivatives, including those with substitutions at the 8-position, SAR studies have been crucial for enhancing potency and selectivity.

A study on a series of 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones involved synthesizing various analogues by coupling different arenediazonium salts to the purine core. mdpi.com The investigation of their electronic absorption spectra and the correlation of their acid dissociation constants with the Hammett equation helped to elucidate their tautomeric structures, confirming that the hydrazone form predominates. mdpi.com Such studies are foundational for understanding the electronic properties conferred by different substituents on the aryl ring, which in turn influences biological interactions.

The biological importance of the hydrazone moiety is well-established, with hydrazine-hydrazone structures possessing a wide array of activities, including anticancer and antimicrobial effects. researchgate.net The synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines—a structure closely related to the subject compound—highlights a strategy for molecular design. researchgate.net By reacting 8-hydrazinyl theophyllines with various carbonyl-containing reagents, researchers have created a library of pyrazole-substituted theophyllines, effectively linking two bioactive heterocyclic systems to explore novel pharmacological profiles. researchgate.net

SAR studies on purine-like molecules targeting specific receptors have also yielded critical insights. For example, extensive modification of benzoylthiophene derivatives, which act as allosteric modulators of the A1 adenosine (B11128) receptor, has documented the SAR for this class of compounds. nih.gov These studies demonstrate how systematic changes to a core scaffold can fine-tune biological activity. It has been noted that modifications to the purine ring itself can significantly affect a compound's pharmacokinetic and pharmacodynamic properties, underscoring the need for SAR investigations in the development of purine-based therapeutic agents. ontosight.ai

Examples of Synthesized 8-Arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones for SAR Study

Compound ID (from source)Substituent on Aryl RingYield (%)Reference
6c3-Methylphenyl68% mdpi.com
6e4-Chlorophenyl83% mdpi.com
6f3-Chlorophenyl73% mdpi.com
6h2-Nitrophenyl58% mdpi.com

Interactions with Nucleic Acids (DNA/RNA)

The interaction of 8-substituted purines with nucleic acids is of significant biological interest due to the potential for therapeutic intervention or genotoxic effects. The substitution at the 8-position of the purine ring can alter its hydrogen-bonding patterns, influencing its ability to pair with canonical bases. nih.gov For example, while the related 8-oxoG is known for its mispairing potential, other C8-substitutions like 8-aminoadenine can stabilize DNA triplex structures through the formation of additional hydrogen bonds. nih.gov

Derivatives containing a hydrazone moiety have been specifically designed as ligands for non-canonical DNA structures. A series of monohydrazone derivatives were investigated for their ability to bind and stabilize G-quadruplex (G4) DNA structures, which are found in telomeres and oncogene promoter regions. acs.org In vitro biophysical studies identified a highly selective G-quadruplex ligand from this series, demonstrating that the hydrazone scaffold can be effectively used to target these specific nucleic acid conformations. acs.org The binding of these ligands can induce DNA damage and genome instability in cancer cells, highlighting a potential anticancer strategy. acs.org

DNA Cleavage Mechanisms

The presence of modified purines, such as the analogous 8-oxo-7,8-dihydroguanine (8-oxoG), within a DNA strand can render the strand susceptible to cleavage. One mechanism involves chemical treatment; DNA containing 8-oxoG is sensitive to cleavage by hot piperidine. nih.gov This alkali-labile property can be used to detect the presence of this specific lesion in DNA. nih.gov

More significantly, from a biological perspective, oxidative base lesions can induce the formation of cleavage complexes with essential cellular enzymes. Studies using purified eukaryotic DNA topoisomerase I (top1) and oligonucleotides containing an 8-oxoG lesion have shown a 3- to 7-fold increase in top1-mediated DNA cleavage. nih.gov This occurs when the 8-oxoG is located at the +1 or +2 position relative to the enzyme's cleavage site. nih.gov The lesion enhances the noncovalent binding of top1 to the DNA, effectively trapping the enzyme in a cleavage complex. nih.gov This trapping prevents the religation of the DNA strand, leading to single-strand breaks. This mechanism suggests that 8-substituted purines could potentially interfere with topoisomerase activity, a strategy employed by several anticancer drugs.

One-Electron Oxidation Reactions in Nucleic Acid Chemistry

Guanine (B1146940) is the most easily oxidized of the DNA bases due to its low redox potential. csic.es Its oxidation is a key process in oxidative DNA damage. The formation of the related 8-oxo-7,8-dihydroguanine radical in DNA can occur via multiple one-electron oxidation events. nih.gov

Studies using gamma-irradiated DNA have elucidated a stepwise mechanism for this process. nih.govresearchgate.net

Initial Oxidation: A one-electron oxidation of guanine (G) results in the formation of the guanine radical cation (G•+). researchgate.net

Hydration: The G•+ is hydrated, leading to the formation of the 8-hydroxy-7,8-dihydroguanin-7-yl-radical (•GOH). nih.gov

Second Oxidation: This •GOH radical can then undergo a subsequent one-electron oxidation to yield 8-oxo-7,8-dihydroguanine (8-oxoG). nih.gov

Radical Formation: 8-oxoG itself is more easily oxidized than guanine. A further one-electron oxidation of 8-oxoG leads to the formation of the 8-oxo-7,8-dihydroguanine one-electron-oxidized radical (8-oxo-G•+). nih.govresearchgate.net

This process demonstrates that the formation of stable oxidative lesions like 8-oxoG can be a precursor to further radical-mediated damage within the DNA. nih.gov The chemistry of these one-electron oxidation reactions is critical for understanding the pathways of DNA damage initiated by reactive oxygen species.

Pathway of 8-oxo-G Radical Formation via One-Electron Oxidation

StepReactantProcessProductReference
1Guanine (G)One-electron oxidationGuanine radical cation (G•+) researchgate.net
2Guanine radical cation (G•+)Hydration8-hydroxy-7,8-dihydroguanin-7-yl-radical (•GOH) nih.gov
3•GOHOne-electron oxidation8-oxo-7,8-dihydroguanine (8-oxoG) nih.gov
48-oxoGOne-electron oxidation8-oxo-7,8-dihydroguanine radical (8-oxo-G•+) nih.govresearchgate.net

Cellular Pathway Modulation Studies (e.g., Signal Transduction Pathways)

Purine derivatives are well-known modulators of numerous cellular signaling pathways, owing to their structural similarity to endogenous signaling molecules like ATP and guanosine (B1672433) triphosphate (GTP). nih.gov Extracellular purines transmit signals through specific purinergic receptors, influencing a vast range of physiological and pathological processes. nih.gov

Derivatives of 8-substituted purines have been specifically designed to target key enzymes within these pathways. For example, xanthine (a purine-2,6-dione) derivatives have been developed as inhibitors of phosphodiesterase 9A (PDE9A). researchgate.net PDE9A is an enzyme that regulates the second messenger cGMP, and its uncontrolled expression has been linked to neurodegenerative diseases. researchgate.net The development of potent inhibitors for this enzyme represents a promising therapeutic strategy.

Protein kinases, which are central components of signal transduction, are another major target for purine derivatives. researchgate.net The deregulation of protein kinase activity is a hallmark of many diseases, including cancer. Because of their structural resemblance to ATP, purine analogues can act as ATP-competitive inhibitors, blocking the kinase's ability to phosphorylate its substrates and thereby halting the signaling cascade. researchgate.net

Furthermore, purine-like molecules can act as allosteric modulators of G protein-coupled receptors (GPCRs), such as the adenosine receptors (A1, A2A, A2B, A3). nih.gov Allosteric modulators bind to a site distinct from the endogenous ligand binding site, offering a more subtle way to tune receptor activity up or down. Studies on A1 and A3 adenosine receptor modulators have shown how small molecules can enhance or inhibit agonist binding and downstream signaling, providing a sophisticated mechanism for pathway modulation. nih.gov

Advanced Applications and Research Directions for Purine Hydrazone Scaffolds

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools designed to interrogate complex biological systems by selectively binding to and reporting on the presence or activity of a specific target, such as an enzyme or receptor. The purine (B94841) hydrazone scaffold is an attractive core for such probes due to its inherent ability to mimic ATP, a key substrate for numerous enzymes, particularly kinases. mdpi.com The design process involves strategically modifying the 8-Hydrazono-7,8-dihydro-1H-purine core to incorporate reporter groups or reactive moieties without compromising target affinity.

The synthesis of these probes leverages the reactivity of the hydrazine (B178648) group. For instance, condensation of a 6-hydrazinylpurine precursor with various aldehydes or ketones can introduce diverse substituents. researchgate.netresearchgate.net To create a chemical probe, one of these substituents can be a fluorescent tag, a biotin (B1667282) handle for affinity purification, or a photo-crosslinking group to permanently label the target protein. mdpi.comeuroscholars.eu This modular synthesis allows for the generation of a panel of probes to study target engagement, localization, and dynamics within a cellular context. euroscholars.eu For example, fluorescence-labeled analogs can be synthesized to visualize their localization and interaction with cellular components like microtubules. mdpi.com

Key Synthetic Steps for Purine Hydrazone Probe Development:

Synthesis of a Hydrazinyl-Purine Core: Typically starting from a halogenated purine (e.g., 2,6-dichloropurine), which undergoes regioselective reaction with hydrazine hydrate (B1144303). researchgate.net

Condensation Reaction: The purine-hydrazine intermediate is reacted with an aldehyde or ketone that contains a linker attached to a functional group (e.g., fluorophore, biotin). researchgate.net

Purification and Characterization: The final probe is purified using chromatographic techniques and its structure confirmed by spectroscopic methods (NMR, MS). researchgate.netmdpi.com

This approach facilitates the development of covalent probes for activity-based protein profiling (ABPP), a powerful technique to assess the functional state of enzyme families in their native environment. euroscholars.eu

Scaffold Prioritization in High-Throughput Screening for Novel Biological Targets

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against a biological target. The purine hydrazone scaffold is frequently prioritized in HTS campaigns due to its "privileged" nature. This status stems from its structural features that are known to confer binding to multiple, distinct protein targets, increasing the probability of identifying a "hit."

The purine core is a bioisostere of the adenine (B156593) ring of ATP, making it an ideal starting point for discovering inhibitors of ATP-dependent enzymes like kinases and polymerases. mdpi.com The hydrazone moiety adds structural diversity and specific hydrogen bonding capabilities. In HTS, libraries of purine hydrazone derivatives are synthesized and screened for their ability to modulate the activity of a target. nih.gov

Derivatives of 3,7-dihydro-1H-purine-2,6-dione, for example, have been synthesized and screened in vitro against dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. nih.gov High-throughput analytical methods, such as online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for efficiently analyzing the results of such screens and for quantifying related biomarkers. nih.gov The prioritization of this scaffold is thus a data-driven decision based on its proven track record in binding to important target classes and its synthetic accessibility for creating diverse libraries.

Exploration of Purine Hydrazones in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is an alternative approach to HTS that involves screening smaller, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to a biological target. nih.gov These initial fragment hits are then optimized and grown into more potent, lead-like molecules. scispace.com The purine hydrazone scaffold is exceptionally well-suited for FBDD.

The purine ring itself can be considered a high-value fragment, as it is a core component of essential biological molecules and is known to occupy the hinge region of kinase ATP-binding sites. mdpi.com The this compound structure can be deconstructed into two key fragments: the purine core and a substituted hydrazone moiety. In an FBDD context, the purine fragment provides the initial anchor point in the target's binding site. The hydrazone provides a vector for growing the fragment by linking it to other small chemical moieties, effectively exploring the chemical space around the initial binding pocket. scispace.com

Computational screening protocols have been developed to identify fragment-like inhibitors for enzymes in the purine biosynthesis pathway, such as N5-CAIR mutase (PurE), which represents a potential antibacterial target. nih.gov This strategy combines the efficiency of targeting a known binding motif with the combinatorial power of the hydrazone linkage to rapidly generate and optimize lead compounds.

Development of Analytical Standards and Reference Compounds

The advancement of research and clinical applications involving purine hydrazones necessitates the availability of well-characterized analytical standards and reference compounds. These materials are critical for ensuring the accuracy, reproducibility, and validity of experimental results across different laboratories. nih.gov

A synthesized and purified batch of this compound or its derivatives can serve as a reference standard for:

Method Validation: Establishing the performance characteristics (e.g., linearity, accuracy, precision) of analytical methods like HPLC and LC-MS/MS. nih.gov

Quality Control: Verifying the identity and purity of newly synthesized batches of related compounds.

Quantitative Analysis: Acting as a calibrant to determine the concentration of the analyte in biological samples or reaction mixtures.

For instance, the quantitative analysis of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a biomarker for oxidative stress, relies on isotope-labeled internal standards and is performed using LC-MS/MS. nih.govnih.gov Similarly, any purine hydrazone developed as a drug or diagnostic agent would require a corresponding certified reference material for clinical and quality control assays. The commercial availability of specific purine hydrazone derivatives, such as 7-dodecyl-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione, for research purposes underscores their role as reference compounds, even if extensive analytical data is not initially provided by the supplier. sigmaaldrich.com

Integration of Experimental and Computational Approaches in Research Pipelines

The discovery and optimization of purine hydrazone-based compounds are significantly accelerated by the tight integration of experimental and computational methodologies. tandfonline.com This synergistic research pipeline allows for a more rational and efficient exploration of the vast chemical space and a deeper understanding of the structure-activity relationships (SAR).

The typical integrated workflow proceeds as follows:

In Silico Design and Screening: The process often begins with computational modeling. Molecular docking studies are used to predict how different purine hydrazone derivatives might bind to a target protein, such as VEGFR-2 or EGFR kinases. mdpi.comnih.gov This allows for the pre-screening of virtual libraries and the prioritization of compounds with the most promising predicted binding affinities and modes.

Chemical Synthesis: Guided by the computational predictions, promising candidates are then synthesized in the laboratory. researchgate.netresearchgate.net The versatility of the hydrazone condensation reaction facilitates the creation of a focused library of compounds for experimental testing.

In Vitro Biological Evaluation: The synthesized compounds are tested for their biological activity using a variety of assays. This can include enzyme inhibition assays (e.g., determining IC₅₀ values against target kinases) and cell-based assays to measure effects on cell proliferation or signaling pathways. mdpi.comnih.govnih.gov

Iterative Optimization: The experimental results are fed back into the computational models. This data helps to refine the models and improve the accuracy of future predictions. For instance, if a compound is more or less active than predicted, the model can be adjusted. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of potency and selectivity. tandfonline.comresearchgate.net

This integrated approach, combining molecular docking, chemical synthesis, and biological assays, has been successfully applied to develop purine-hydrazone scaffolds as potential dual inhibitors of EGFR and HER2 kinases for cancer therapy. mdpi.com

Interactive Data Tables

Table 1: Research Findings on Purine Hydrazone Derivatives

Compound SeriesTarget(s)Key FindingsReference
N⁶-hydrazone purine derivativesVEGFR-2, PI3Kα, EGFR, HER2Compound 26 showed potent inhibition of VEGFR-2, PI3Kα, and EGFR, demonstrating potential as a multi-target anticancer agent. nih.gov
Purine-containing hydrazones (6–24 a,b)EGFR, HER2Compounds 19a, 16b, and 22b exhibited superior EGFR inhibitory efficacy compared to the reference drug lapatinib. mdpi.com
1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dionesDPP-4Compounds PB01 and PB11 showed high potency against DPP-4, comparable to the standard linagliptin, with negligible cytotoxicity. nih.gov
6-hydrazino-9-(β-D-ribofuranosyl)-9H-purine derivativesA549 (lung cancer), MCF-7 (breast cancer)Some derivatives exhibited significant, dose-dependent anti-proliferative activity against human cancer cell lines. researchgate.net

Concluding Perspectives and Future Research Imperatives

Current Gaps and Unanswered Questions in Purine (B94841) Hydrazone Research

Despite the growing interest in purine derivatives for their therapeutic potential, several fundamental gaps persist in the research of purine hydrazones. A primary challenge lies in fully understanding the structure-activity relationships (SAR) that govern their biological effects. nih.gov While many studies report the synthesis and screening of new derivatives, a systematic exploration of how specific substitutions on the purine core and the hydrazone moiety affect efficacy and target selectivity is often lacking. nih.govresearchgate.net

Key unanswered questions include:

Mechanism of Action: For many bioactive purine hydrazones, the precise molecular targets and mechanisms of action remain to be fully elucidated. researchgate.net While some are shown to be kinase inhibitors, their interactions and effects on cellular pathways require more in-depth investigation. nih.govmdpi.com

Tautomerism and Isomerism: Purine hydrazones can exist in various tautomeric and isomeric forms, which can significantly influence their biological activity and physicochemical properties. numberanalytics.comsemanticscholar.org Comprehensive studies on the predominant forms under physiological conditions are often missing, creating ambiguity in interpreting biological data.

Drug Resistance: As with many therapeutic agents, the potential for cancer cells and microbes to develop resistance to purine-based compounds is a significant concern that has not been extensively studied for this specific class. mdpi.com

Bioavailability and Metabolism: There is a notable lack of comprehensive data on the metabolic fate and bioavailability of many synthesized purine hydrazones, which is a critical barrier to their translation into clinical candidates. mdpi.comresearchgate.net

Emerging Methodologies and Technologies for Comprehensive Study

Addressing the existing gaps in purine hydrazone research is becoming more feasible with the advent of new technologies and methodologies. These emerging tools are poised to accelerate the discovery and development of novel purine derivatives.

Advanced Synthesis Techniques: Modern synthetic methods are enabling more efficient and selective production of complex purine derivatives. numberanalytics.com These include:

Microwave-assisted synthesis , which can dramatically reduce reaction times and improve yields. numberanalytics.com

Transition metal-catalyzed cross-coupling reactions , offering precise control over regioselectivity for creating diverse libraries of substituted purines. numberanalytics.comavcr.cz

Electrochemical synthesis , providing a sustainable and controllable approach to modifying purine alkaloids and potentially other derivatives. chemrxiv.org

Biotechnological synthesis , using engineered microorganisms and enzymes for scalable and environmentally friendly production. numberanalytics.com

High-Throughput and High-Content Screening: Advances in automated screening technologies allow for the rapid evaluation of large compound libraries against various biological targets, facilitating the identification of potent and selective molecules.

Computational and In Silico Modeling: Molecular docking and computational chemistry are becoming indispensable tools. nih.govmdpi.com They allow for the prediction of binding affinities to protein targets, helping to rationalize observed biological activities and guide the design of new compounds with improved properties. mdpi.comrsc.org Density functional theory (DFT) calculations, for instance, can provide mechanistic insights into the synthesis process itself. rsc.org

Advanced Analytical and Structural Elucidation Techniques: Cutting-edge analytical methods are crucial for characterizing the complex structures of these derivatives. irjms.com Techniques such as 2D NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography are vital for unambiguously confirming structures and stereochemistry. mdpi.comtandfonline.com Furthermore, specialized techniques like the cellular thermal shift assay (CETSA) are being used to confirm target engagement within cells. acs.org

Potential for Novel Mechanistic Discoveries and Applications

The structural versatility of the purine hydrazone scaffold presents a fertile ground for discovering novel biological mechanisms and therapeutic applications. The ability to hybridize the purine core with other pharmacologically active moieties opens up pathways to creating multi-target agents. nih.gov

Dual-Target Inhibitors: Research has shown the potential of purine-hydrazone scaffolds to act as dual inhibitors, for example, targeting both EGFR and HER2 kinases in cancer therapy. mdpi.com This multi-target approach can be more effective and may circumvent certain drug resistance mechanisms. mdpi.com

Modulation of New Targets: While kinase inhibition is a major area of focus, these compounds could be explored for their effects on other important biological targets. nih.gov The inherent ability of the purine structure to mimic endogenous molecules like adenine (B156593) and guanine (B1146940) suggests potential interactions with a wide range of proteins, including those involved in nucleic acid metabolism, which is a key differentiator between parasites and their hosts. nih.gov

Probing Cellular Processes: The development of novel purine hydrazones can lead to new chemical probes for studying cellular processes. For instance, specific derivatives have been used to investigate reactive oxygen species (ROS) generation, DNA damage, and endoplasmic reticulum stress in cancer cells. acs.org

Antiparasitic Agents: The difference in purine metabolism between parasitic organisms (like Plasmodium falciparum and Trypanosoma cruzi) and their human hosts makes this pathway an attractive drug target. Novel purine chemotypes have been identified that show promise as anti-parasitic agents, potentially acting on enzymes like hypoxanthine-guanine phosphoribosyltransferase. nih.gov

Challenges in the Academic Research of Complex Purine Derivatives

Despite the promise, academic research into complex purine derivatives like 8-Hydrazono-7,8-dihydro-1H-purine is fraught with challenges that can impede progress.

Scalability and Cost: Methods developed in an academic lab may not be easily scalable or cost-effective for producing the larger quantities of a compound needed for extensive preclinical testing. numberanalytics.com

Interdisciplinary Collaboration: The journey from a synthesized molecule to a potential drug candidate requires a broad range of expertise, spanning synthetic chemistry, biochemistry, pharmacology, and computational science. Fostering effective interdisciplinary collaboration can be a significant logistical and institutional challenge. numberanalytics.com

Comparability of Biological Data: A major hurdle in the field is the lack of standardized biological assays. Different research groups often use different cell lines and experimental conditions, making it extremely difficult to compare the potency and efficacy of newly synthesized compounds reported in the literature. acs.org This inconsistency complicates SAR analysis and hinders collective progress. acs.org

Data Tables

Table 1: Synthesis and Properties of 2-(Benzylsulfanyl)-8-[(aryl)hydrazono]-1,8-dihydropurin-6-one Derivatives. mdpi.com

Compound IDAryl SubstituentYield (%)Melting Point (°C)
6c3-methylphenyl68>300
6f3-chlorophenyl73>300
6h2-nitrophenyl58>300
6i4-nitrophenyl66>300

Table 2: Synthesis and Properties of Chromeno[2,3-d]pyrimido[1,6-b] researchgate.netnumberanalytics.comCurrent time information in Bangalore, IN.triazine Derivatives from a Hydrazono Precursor. mdpi.com

Compound IDSubstituentsYield (%)Melting Point (°C)
4d3,12-dimethyl, 2-[2-(4-nitrophenyl)hydrazono]76358
4h3,13-diphenyl, 12-methyl, 2-[2(p-tolyl)hydrazono]74312
4i13-phenyl, 2-[2-(4-chlorophenyl)hydrazono]72330

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Hydrazono-7,8-dihydro-1H-purine, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via hydrazone formation at the 8-position of a purine scaffold. Key steps include:

  • Reagent Selection : Use anhydrous conditions with hydrazine derivatives (e.g., substituted hydrazines) under reflux in aprotic solvents like DMF or THF.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is effective for isolating intermediates, as demonstrated in analogous purine syntheses .
  • Purity Validation : Combine NMR (¹H/¹³C) to confirm structural integrity and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold). Mass spectrometry (ESI-MS) ensures correct molecular ion peaks .

Q. How can researchers characterize the tautomeric behavior of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomeric shifts. Compare chemical shifts of NH and N–H protons across temperatures (e.g., 25–80°C).
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict dominant tautomers by comparing Gibbs free energies. Cross-validate with experimental IR spectroscopy for NH/CN stretching frequencies .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Compare results across assays (e.g., enzymatic inhibition vs. cell viability). For example, if a derivative shows adenosine receptor antagonism in vitro but no efficacy in vivo, evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS .
  • Statistical Robustness : Apply Benjamini-Hochberg correction to mitigate false positives in high-throughput screens. Replicate experiments in orthogonal models (e.g., primary cells vs. immortalized lines) .

Q. How can researchers elucidate the mechanism of action for this compound in oncology models?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins. Validate hits via Western blot or proteomics (LC-MS/MS).
  • Pathway Analysis : Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7). Enrichment analysis (KEGG/GO) identifies dysregulated pathways (e.g., purine metabolism, apoptosis). Confirm with siRNA knockdown of candidate targets .

Q. What experimental designs mitigate interference from hydrazone hydrolysis in stability studies?

  • Methodological Answer :

  • Stability Profiling : Conduct accelerated stability testing (40°C/75% RH) and monitor hydrolysis via HPLC. Use deuterated solvents (D₂O) in NMR to track exchangeable protons.
  • Formulation Adjustments : Stabilize the compound in buffered solutions (pH 5–6) with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation. Validate with Arrhenius kinetics modeling .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported enzymatic inhibition IC₅₀ values for this compound analogs?

  • Methodological Answer :

  • Assay Standardization : Use a reference inhibitor (e.g., theophylline for adenosine deaminase) across labs. Control variables: substrate concentration (Km-adjusted), temperature (37°C), and enzyme lot.
  • Meta-Analysis : Apply a random-effects model to aggregate published IC₅₀ values, accounting for inter-study heterogeneity. Identify outliers via Grubbs’ test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.